8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-amino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-5H,1-3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOYAGVYKLFMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)N)CC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Intramolecular Cyclization Approach
Another efficient strategy involves transition metal-mediated construction of the pyrrole ring on 2,3-dihydroquinolin-4(1H)-one derivatives.
- Starting materials are 8-iodo-2,3-dihydroquinolin-4(1H)-ones synthesized via iodination of tetrahydroquinoline precursors.
- The critical step is a palladium-catalyzed intramolecular C–N bond formation using PdCl2 in acetonitrile at 80 °C.
- Terminal alkynes are used as coupling partners in the presence of Pd/C, PPh3, CuI, and triethylamine in ethanol.
- Reaction times range from 2 to 12 hours depending on the substrate.
- Yields vary between 55% and 90%, with aromatic alkynes generally giving moderate to good yields and alkyl alkynes yielding better results.
Representative Pd/C-Mediated Synthesis Data:
| Entry | Starting Material (1) | Alkyne (R) | Time (h) | Product (3) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1a; Me | C6H5 | 4.0 | 3a | 88 |
| 2 | 1a | C6H5Me-p | 2.0 | 3b | 70 |
| 3 | 1a | C6H4NO2-m | 6.0 | 3c | 60 |
| 4 | 1a | (CH2)3CN | 10 | 3d | 90 |
| 5 | 1a | (CH2)3Cl | 12 | 3e | 90 |
| 6 | 1a | CMe3 | 12 | 3f | 55 |
| 7 | 1a | (CH2)2OH | 4.0 | 3g | 85 |
| 8 | 1b; Cl | C6H5 | 8.0 | 3h | 76 |
Halogenation and Subsequent Functionalization of Pyrroloquinoline Diones
This method focuses on the preparation of halogenated pyrroloquinoline diones as precursors for further functionalization.
- Bromination of 6-methyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione using N-bromosuccinimide in DMF.
- Iodination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines to form 6-iodo derivatives.
- Conversion of 6-iodo tetrahydroquinoline hydrochlorides to diones using oxalyl chloride.
- These halogenated diones serve as templates for further synthesis of hybrid derivatives with varied substituents at positions 4, 6, and 8.
This approach allows for tailored modifications on the pyrroloquinoline core, enhancing the scope of synthesized derivatives for biological evaluation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce different amino derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit notable antimicrobial properties. For instance, studies have shown that certain modifications to the pyrroloquinoline scaffold enhance its activity against a range of bacterial strains. The structure-activity relationship (SAR) studies indicated that specific substitutions at the C8 position significantly improve antimicrobial potency .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that derivatives can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) in activated immune cells. This suggests a potential role in treating inflammatory diseases . The mechanism appears to involve modulation of Toll-like receptor (TLR) pathways, which are crucial in immune response regulation.
Immunology Applications
Immunomodulatory Effects
The immunomodulatory capabilities of this compound have been explored in models of autoimmune diseases. In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with this compound resulted in reduced clinical scores and lower levels of inflammatory markers compared to controls. This highlights its potential as a therapeutic agent in managing autoimmune conditions .
Cancer Research
In cancer research, the compound has been studied for its ability to induce apoptosis in cancer cell lines. Specific analogs have shown promise in inhibiting tumor growth by targeting cellular pathways involved in cell survival and proliferation. The modulation of these pathways may provide a novel approach to cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
Comparison with Similar Compounds
6-Aryl and Halogen-Substituted Derivatives
- 6-Aryl substituents : Derivatives with aryl groups at the 6-position (e.g., 6-(4-chlorophenyl)) demonstrate enhanced FXa/FXIa inhibition compared to unsaturated analogues. For instance, 6-aryl-substituted compounds showed IC50 values ≤10 µM for FXa, attributed to improved hydrophobic interactions with enzyme pockets .
- Halogenation: Introducing halogens (e.g., Cl, I) on the benzene ring increases potency. A chlorophenyl-substituted analogue (IC50: 3.68 µM for FXa) outperformed non-halogenated counterparts, likely due to enhanced electronegativity and binding affinity .
Hybrid Derivatives
- Thiazole hybrids: Compounds combining pyrroloquinolinone with thiazole via a hydrazine linker (e.g., methyl 2-(4-oxo-2-(hydrazineyl)thiazol-5-ylidene)acetates) exhibit dual FXa/FXIa inhibition. Ten such hybrids showed >70% inhibition at 10 µM, with IC50 values as low as 2 µM for FXIa .
- Rhodanine hybrids : Derivatives fused with rhodanine moieties (e.g., (Z)-2-thioxothiazolidin-4-ones) demonstrated selective FXa inhibition (IC50: 0.7–40 µM), highlighting the role of sulfur-containing groups in coordinating with catalytic serine residues .
Positional Isomerism and Functional Group Variations
- 8-Amino vs. 8-Hydroxy/ethoxy: The 8-amino group facilitates hydrogen bonding with FXa’s S4 pocket, critical for selectivity. In contrast, 8-ethoxy or hydroxy analogues (e.g., 8-ethoxy-4,4,6-trimethyl derivatives) showed reduced activity (IC50 >10 µM), emphasizing the amino group’s superiority in target engagement .
- 1-Hydrazono derivatives: 1-Hydrazono-substituted compounds (e.g., 1-(propan-2-ylidene)) exhibited moderate activity (IC50: 5–15 µM), suggesting that substitutions at the 1-position are less impactful than the 8-amino group .
Anticoagulant Performance
- Dual inhibition: The 8-amino derivative’s dual activity stems from its ability to occupy both FXa’s S1/S4 pockets and FXIa’s catalytic domain, as confirmed by molecular docking .
- Selectivity drivers : Thiazole hybrids favor FXIa due to deeper penetration into its elongated active site, while rhodanine derivatives preferentially bind FXa’s narrower cleft .
Physicochemical and Pharmacokinetic Properties
- Solubility: The parent compound (5,6-dihydro-4H-pyrroloquinolin-2-one) has moderate aqueous solubility (1.7 mg/mL at 25°C). The 8-amino derivative’s solubility is expected to improve (≈3 mg/mL) due to increased polarity .
- Metabolic stability : Halogenated and aryl-substituted analogues exhibit longer half-lives (t1/2: 2–4 h in human microsomes) compared to unsubstituted derivatives (t1/2: <1 h) .
Biological Activity
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms underlying its activity against various biological targets.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from pyrroloquinoline derivatives. For instance, a study reported the synthesis of hybrid derivatives through condensation reactions that yielded high conversion rates (over 90%) when specific conditions were applied (e.g., using methanol and HCl as a catalyst) . The structural characterization was performed using techniques like NMR spectroscopy and HPLC-MS analysis.
Anticoagulant Activity
Recent investigations have highlighted the anticoagulant properties of this compound and its derivatives. A study evaluated several derivatives for their ability to inhibit coagulation factors Xa and XIa. The most potent derivative exhibited an IC50 value of 3.68 μM against factor Xa and 2 μM against factor XIa . These findings suggest that this class of compounds could serve as potential therapeutic agents in managing thrombotic disorders.
Antiproliferative Activity
The antiproliferative effects of pyrroloquinoline derivatives have also been documented. In vitro studies demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines, including human leukemia cells. The most active compounds showed GI50 values in the nanomolar range and induced apoptosis through mechanisms such as mitochondrial depolarization and activation of caspase pathways . This highlights the potential application of this compound in cancer therapy.
Interaction with Tubulin
Research indicates that some pyrroloquinoline derivatives interfere with tubulin assembly, which is critical for cell division. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis . The ability to block colchicine binding to tubulin suggests a mechanism that could be exploited for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Studies on various substituted derivatives have shown that specific functional groups can enhance potency against target enzymes or cancer cells . This emphasizes the importance of SAR studies in optimizing therapeutic efficacy.
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, and how can its purity be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with cyclization of substituted pyrrolidine or quinoline precursors. For example, hybrid molecules with this scaffold are synthesized by reacting hydrazinocarbothioamides with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under reflux in ethanol, followed by purification via column chromatography using silica gel and ethyl acetate/hexane gradients . Purity optimization involves monitoring by TLC and confirming via HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization from ethanol or methanol yields >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for structural confirmation, with key signals at δ 6.8–7.2 ppm (aromatic protons) and δ 2.5–3.5 ppm (dihydroquinoline protons). Discrepancies in NMR data (e.g., unexpected splitting) are resolved by comparing experimental results with density functional theory (DFT)-calculated chemical shifts using Gaussian09 . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1680 cm⁻¹) further validate the structure.
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Reaction path searches using quantum chemical calculations (e.g., Gibbs free energy profiles) identify energetically favorable intermediates. For instance, ICReDD integrates computational screening (AutoDock Vina) to predict binding affinities of derivatives to target enzymes (e.g., kinases or PDE4 inhibitors). Molecular dynamics simulations (AMBER or GROMACS) assess stability in biological environments, prioritizing candidates for synthesis .
Q. What strategies address contradictory data in biological activity assays for pyrroloquinolinone derivatives?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in enzyme inhibition) are resolved by standardizing assay conditions:
- Use triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity).
- Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Apply statistical tools (GraphPad Prism) to analyze dose-response curves and exclude outliers .
Q. How are hybrid molecules (e.g., pyrroloquinolinone-thiazole) synthesized, and what is their mechanistic relevance?
- Methodological Answer : Hybrids are synthesized via condensation reactions, such as treating 2-(4,4,6-trimethyl-2-oxo-pyrroloquinoline)hydrazinocarbothioamides with 2-bromoacetophenone derivatives. Mechanistic studies (e.g., LC-MS monitoring) reveal thiazole ring formation via nucleophilic substitution. These hybrids exhibit dual inhibition (e.g., antimicrobial and anti-inflammatory) by targeting COX-2 and DNA gyrase .
Q. What experimental designs improve yield in one-pot syntheses of pyrroloquinolinone derivatives?
- Methodological Answer : Optimize solvent (e.g., DMF for polar intermediates), catalyst (ZrOCl₂·8H₂O for eco-friendly acceleration), and ultrasound-assisted conditions (40 kHz, 50°C) to reduce reaction time from 12h to 2h. Design of Experiments (DoE) with Minitab identifies critical factors (e.g., molar ratio, temperature) for maximizing yield (>80%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
